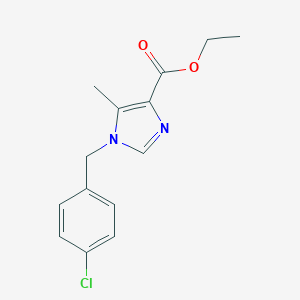

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

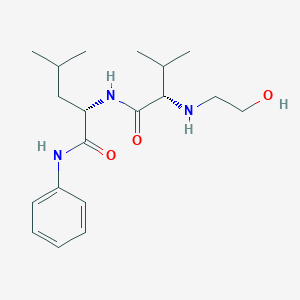

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate, also known as Etomidate, is a sedative-hypnotic drug used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica, and has since then become a widely used anesthetic agent due to its rapid onset and short duration of action.

Mechanism of Action

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate acts on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis.

Biochemical and Physiological Effects:

This compound has been shown to have minimal effects on cardiovascular and respiratory function, making it a suitable choice for patients with compromised cardiovascular or respiratory systems. It also has a short duration of action, allowing for rapid recovery after anesthesia induction.

Advantages and Limitations for Lab Experiments

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been used in laboratory experiments to study the effects of anesthesia on various physiological processes. Its rapid onset and short duration of action make it a useful tool for studying the effects of anesthesia induction on different organ systems. However, its use in laboratory experiments is limited by its potential side effects on cognitive function and memory.

Future Directions

Future research on Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate could focus on its potential use as a treatment for various medical conditions, such as traumatic brain injury and postoperative nausea and vomiting. Additionally, further studies could be conducted to better understand the long-term effects of this compound on cognitive function and memory.

Synthesis Methods

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 5-methylimidazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 5-methylimidazole-4-carboxylate with 4-chlorobenzylamine. The final product is obtained after purification through recrystallization.

Scientific Research Applications

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been extensively studied for its use in anesthesia induction, as well as for its potential use as a treatment for various medical conditions. It has been shown to be effective in reducing intracranial pressure in patients with traumatic brain injury, as well as in reducing the risk of postoperative nausea and vomiting.

Properties

| 175202-89-8 | |

Molecular Formula |

C14H15ClN2O2 |

Molecular Weight |

278.73 g/mol |

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]-5-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-10(2)17(9-16-13)8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

HEXZFLKBFCEEKU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C |

synonyms |

ETHYL 1-(4-CHLOROBENZYL)-5-METHYLIMIDAZOLE-4-CARBOXYLATE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)

![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)